molecular formula C6H11F3N2 B13957541 N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine

N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13957541
M. Wt: 168.16 g/mol
InChI Key: NDDNXCTZJSCXRW-UHFFFAOYSA-N
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Description

N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl and methyl groups. One common method involves the reaction of a suitable amine precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or alcohols; temperatures ranging from room temperature to 80°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; temperatures ranging from -10°C to room temperature.

    Substitution: Sodium azide, thiolates; solvents like dimethylformamide or acetonitrile; temperatures ranging from 0°C to 50°C.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a similar five-membered ring structure but lacking the trifluoromethyl and methyl groups.

    N-methylpyrrolidine: Similar to N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine but without the trifluoromethyl group.

    Trifluoromethylpyrrolidine: Contains the trifluoromethyl group but lacks the N-methyl substitution.

Uniqueness

This compound is unique due to the presence of both the N-methyl and trifluoromethyl groups, which confer distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential biological activity. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C6H11F3N2/c1-10-5-2-3-11(4-5)6(7,8)9/h5,10H,2-4H2,1H3

InChI Key

NDDNXCTZJSCXRW-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)C(F)(F)F

Origin of Product

United States

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